2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine

CCR5 Antagonist HIV Entry GPCR

Sourcing a consistent, batch-validated weak CCR5 antagonist for reproducible receptor binding and HIV-entry assays often introduces variability that undermines comparative studies. 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine (CAS 1551750-75-4) at 95% purity resolves this with defined micromolar IC₅₀ activity and a Certificate of Analysis with every shipment. - Tool compound for competitive binding and chemokine receptor signaling studies. - Dual fluorine/oxane handles for SAR-driven medicinal chemistry optimization. - Analytical reference standard suitable for HPLC/LC-MS method validation.

Molecular Formula C11H14FNO2
Molecular Weight 211.23 g/mol
CAS No. 1551750-75-4
Cat. No. B1411934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine
CAS1551750-75-4
Molecular FormulaC11H14FNO2
Molecular Weight211.23 g/mol
Structural Identifiers
SMILESC1COCCC1COC2=CN=C(C=C2)F
InChIInChI=1S/C11H14FNO2/c12-11-2-1-10(7-13-11)15-8-9-3-5-14-6-4-9/h1-2,7,9H,3-6,8H2
InChIKeyMXIFKWPIHPHUSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine: Chemical Profile


2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine (CAS 1551750-75-4) is a fluorinated pyridine derivative with the molecular formula C₁₁H₁₄FNO₂ and a molecular weight of 211.23 g/mol . The compound features a fluorine atom at the 2-position and a tetrahydropyranylmethoxy (oxan-4-ylmethoxy) substituent at the 5-position of the pyridine ring [1]. Commercial availability is typically at 95% purity, and the compound is intended strictly for research and development purposes, not for human or veterinary therapeutic applications .

2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine: Irreplaceable by Generic Analogs


Within the broader class of pyridine derivatives, 2-fluoro-5-[(oxan-4-yl)methoxy]pyridine occupies a unique chemical space defined by its specific 2-fluoro and 5-oxan-4-ylmethoxy substitution pattern . Substitution with other halogens (e.g., 2-bromo or 2-chloro analogs) or alternative alkoxy groups would alter key physicochemical properties including lipophilicity, metabolic stability, and hydrogen-bonding capacity, which are critical for target engagement in receptor binding assays [1]. Preliminary pharmacological screening indicates that this compound has been identified as a CCR5 antagonist, a property that may not be retained by structurally related analogs lacking the precise fluorine and oxane substitution [2]. Therefore, generic substitution with in-class compounds would invalidate experimental reproducibility and compromise assay-specific structure-activity relationships.

2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine: Quantitative Differentiation Evidence


CCR5 Antagonism in MOLT4 Calcium Assay

2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine has been evaluated as a CCR5 antagonist in a human MOLT4 cell-based calcium mobilization assay. The compound exhibited an IC₅₀ value of 9.20 μM (9,200 nM) [1]. This potency is approximately 100-fold weaker than the reference CCR5 antagonist maraviroc, which has a reported IC₅₀ of 3–10 nM in similar functional assays [2]. The data demonstrate that the compound is a weak CCR5 antagonist and should not be considered a potent inhibitor.

CCR5 Antagonist HIV Entry GPCR

Fluorine Effect on Metabolic Stability and H-Bonding

The 2-fluoro substituent in 2-fluoro-5-[(oxan-4-yl)methoxy]pyridine introduces a strong electron-withdrawing effect that reduces the basicity of the pyridine nitrogen and enhances metabolic stability relative to non-fluorinated analogs [1]. While direct comparative stability data for this specific compound are not publicly available, class-level inference from fluorinated pyridine SAR indicates that the 2-fluoro group can increase oxidative metabolic stability and reduce CYP450-mediated clearance compared to the corresponding 2-hydrogen analog [2]. The fluorine atom also serves as a weak hydrogen-bond acceptor, which can modulate binding interactions with target proteins [1].

Fluorine Chemistry Metabolic Stability Hydrogen Bonding

Purity and Quality Assurance Documentation

Commercially available 2-fluoro-5-[(oxan-4-yl)methoxy]pyridine is supplied with a minimum purity specification of 95% as determined by the vendor . Each batch is backed by a Certificate of Analysis (CoA) and Safety Data Sheet (SDS) upon request . This level of quality documentation may not be consistently available for all custom-synthesized or less common analogs, providing a procurement advantage for users requiring traceable, quality-controlled material for reproducible research.

Chemical Purity Quality Assurance Procurement

2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine: Optimal Research & Procurement Scenarios


CCR5 Pharmacology and HIV Entry Studies

2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine is suitable for use as a weak CCR5 antagonist in cell-based assays to study chemokine receptor signaling and HIV entry mechanisms . Given its micromolar IC₅₀, the compound is best employed as a control or tool compound in assays where potent inhibition is not required, such as in competitive binding studies or as a scaffold for further medicinal chemistry optimization .

Fluorinated Building Block for Medicinal Chemistry and SAR

The compound serves as a versatile fluorinated pyridine building block for the synthesis of more complex molecules in medicinal chemistry programs . The presence of both a fluorine atom and a tetrahydropyranylmethoxy group provides two orthogonal handles for further functionalization, enabling the exploration of structure-activity relationships in drug discovery [1]. Its moderate molecular weight and favorable physicochemical properties make it a suitable starting material for library synthesis .

Quality-Controlled Reference Standard for Analytical Method Development

With its documented 95% minimum purity and availability of a Certificate of Analysis, 2-fluoro-5-[(oxan-4-yl)methoxy]pyridine is appropriate for use as a reference standard in analytical method development and validation . The compound can be used to establish calibration curves, assess method sensitivity, and verify system suitability in HPLC, LC-MS, or NMR analyses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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